

Comparative Analysis of N-demethylpromethazine Levels in Different Biological Matrices

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Compound of Interest

Compound Name: *rac* N-Demethyl Promethazine Hydrochloride

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This guide provides a comparative analysis of N-demethylpromethazine levels in various biological matrices, drawing upon data from published experimental studies. N-demethylpromethazine, a primary metabolite of the first-generation antihistamine promethazine, is of significant interest in pharmacokinetic, toxicological, and forensic research. Understanding its distribution and concentration in different biological samples is crucial for accurate interpretation of analytical results.

This document summarizes quantitative data, details experimental protocols for analysis in different matrices, and presents a generalized workflow for the determination of N-demethylpromethazine. It is important to note that the presented data is compiled from different studies involving various species and analytical methodologies. Therefore, direct comparison of absolute concentrations across different studies should be approached with caution.

Data Presentation: Quantitative Analysis of N-demethylpromethazine

The following table summarizes the key quantitative parameters for the analysis of N-demethylpromethazine in various biological matrices as reported in the cited literature.

Biological Matrix	Species	Analyte Name Used	Method	Lower Limit of Quantification (LLOQ)	Linear Range	Reference
Swine Tissues						
Muscle	Swine	Nor1PMZ	LC-MS/MS	0.5 µg/kg	0.5 - 50 µg/kg	[1]
Liver	Swine	Nor1PMZ	LC-MS/MS	0.5 µg/kg	0.5 - 50 µg/kg	[1]
Kidney	Swine	Nor1PMZ	LC-MS/MS	0.5 µg/kg	0.5 - 50 µg/kg	[1]
Fat	Swine	Nor1PMZ	LC-MS/MS	0.1 µg/kg	0.1 - 50 µg/kg	[1]
Human Fluids						
Urine	Human	monodesmethyl promethazine	On-line SPE-LC	2.50 ng/mL	2.5 - 1400 ng/mL	[2]
Plasma	Human	N-desmethyl promethazine (DMPMZ)	CE-ECL	Not explicitly stated	0.05 - 5.0 µg/mL	

Note: Nor1PMZ, monodesmethyl promethazine, and N-desmethylpromethazine (DMPMZ) all refer to N-demethylpromethazine. The different terminologies are used as they appear in the source literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Analysis of N-demethylpromethazine in Swine Tissues by LC-MS/MS[1]

- Sample Preparation:
 - Homogenize 5 g of tissue sample (muscle, liver, kidney, or fat).
 - Extract the sample with 0.1% formic acid in acetonitrile.
 - Purify the extract using acetonitrile-saturated n-hexane to remove lipids.
 - Concentrate the extract by rotary evaporation.
 - Re-dissolve the residue in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).
- LC-MS/MS Analysis:
 - Chromatographic Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
 - Ionization Mode: Positive ion scanning.
 - Detection: Multiple reaction monitoring (MRM).
 - Internal Standard: Deuterated promethazine (PMZ-d6) for quantification of N-demethylpromethazine (Nor1PMZ).
- Validation Parameters:
 - Limit of Detection (LOD): 0.1 µg/kg for muscle, liver, and kidney; 0.05 µg/kg for fat.
 - Limit of Quantification (LOQ): 0.5 µg/kg for muscle, liver, and kidney; 0.1 µg/kg for fat.

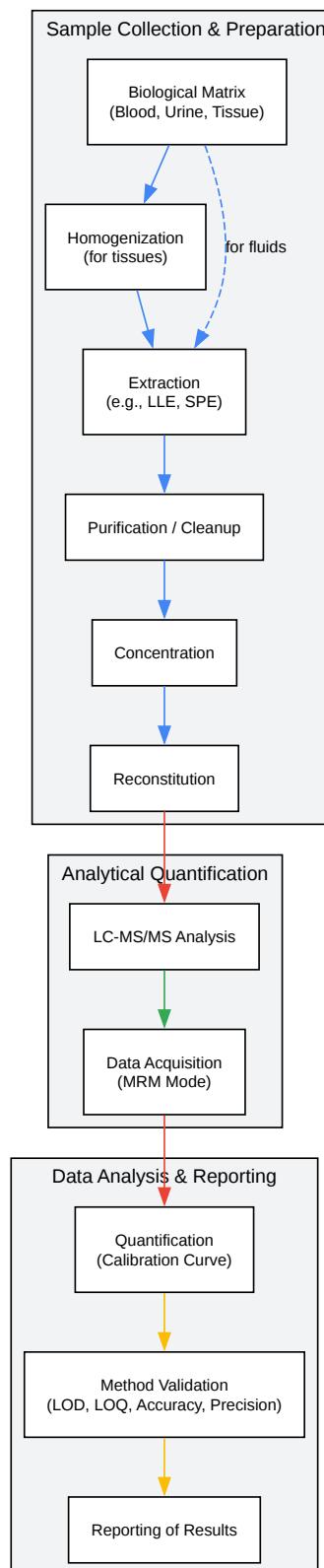
- Linearity: 0.5 - 50 µg/kg for muscle, liver, and kidney; 0.1 - 50 µg/kg for fat, with a correlation coefficient (r) greater than 0.99.
- Average Recoveries: 77% to 111%.
- Precision: 1.8% to 11%.

Analysis of N-demethylpromethazine in Human Urine by On-line Solid-Phase Extraction and Column-Switching HPLC[2]

- Sample Preparation:
 - Direct injection of urine samples into the on-line solid-phase extraction (SPE) system.
- On-line SPE and HPLC Analysis:
 - Extraction Column: Used for the purification of N-demethylpromethazine and other metabolites from the urine matrix.
 - Washing Step: The extraction column is flushed with a gradient elution to remove extraneous matrix interference.
 - Elution: The analytes of interest are eluted from the SPE column onto an analytical column using a mobile phase with greater solvent strength for further chromatographic separation.
- Validation Parameters:
 - Lower Limit of Quantification (LLOQ): 2.50 ng/mL for monodesmethyl promethazine.
 - Linear Range: 2.5 - 1400 ng/mL.
 - Accuracy: Within $\pm 11.8\%$ in bias.
 - Intra- and Inter-assay Precision: Not greater than 5.5% C.V.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the analysis of N-demethylpromethazine in biological matrices.



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Caption: Generalized workflow for N-demethylpromethazine analysis.

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References

- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine [mdpi.com]
- 2. researchgate.net [researchgate.net]
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